cis-Methyl 2-hydroxycyclohexanecarboxylate

Conformational Analysis Infrared Spectroscopy Hydrogen Bonding

Synthetic failures often arise from stereochemical mismatches. The cis configuration of CAS 936-03-8 provides defined contiguous stereocenters that trans isomers or ethyl analogs cannot replace. - Enables stereocontrolled API intermediate synthesis - Validated chromatographic standard (GLC) for QC workflows - Recognized by E. coli Ent A dehydrogenase in siderophore studies Supplied with COA. Purity verified by major vendors.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 936-03-8
Cat. No. B3179171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Methyl 2-hydroxycyclohexanecarboxylate
CAS936-03-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCC1O
InChIInChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyIAJQZEQYGUQTQS-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Methyl 2-hydroxycyclohexanecarboxylate Sourcing Guide


cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8) is a cis-configured cyclohexane derivative featuring a hydroxyl group and a methyl ester moiety, rendering it a versatile chiral building block and intermediate in organic synthesis . Commercial specifications typically indicate a minimum purity of 97%, with certificates of analysis available from major suppliers . Its canonical IUPAC name is methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate .

1
Synthesis Workflow Chiral building block for stereocontrolled synthetic routes
2
Stereochemical Control Defined cis-configuration scaffold for stereochemical-attribution studies
3
Selection Context Supports enzyme-interaction models and analytical standard workflows

Why cis-Methyl 2-hydroxycyclohexanecarboxylate Cannot Be Substituted


While cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8) shares a molecular formula with its trans isomer (CAS 936-04-9) and functional group homology with ethyl esters (e.g., CAS 61586-78-5), direct substitution is invalidated by stereochemistry-driven differences in physicochemical properties, conformational stability, and biological recognition [1]. The cis configuration imposes distinct hydrogen-bonding networks and spatial orientation that alter solubility, reactivity, and enzyme-binding affinity [2]. In biological systems, stereochemistry is a primary determinant of molecular recognition; therefore, substituting the cis-methyl ester with its trans counterpart or ethyl analog without empirical validation risks experimental failure and procurement misalignment [3].

cis-Methyl 2-hydroxycyclohexanecarboxylate
Target compound with cis-configuration. Exhibits distinct hydrogen-bonding networks and enzyme-ligand recognition profiles.
trans-Methyl / Ethyl ester analogs
trans isomer (CAS 936-04-9) lacks cis-specific OH/COOCH3 interactions. Ethyl esters (e.g., CAS 61586-78-5) alter steric and solubility profiles, limiting direct substitution.
Stereochemistry-driven differences in solubility, reactivity, and biological recognition may shift analytical behavior and require empirical validation.

Evidence Differentiating cis-Methyl 2-hydroxycyclohexanecarboxylate


OH/COOCH3 Vicinal Interaction: cis vs. trans

Infrared spectroscopy analysis of methyl 2-hydroxycyclohexanecarboxylates reveals a stereospecific attractive interaction between the hydroxyl and ester groups in the cis configuration. This interaction, absent in the trans isomer, confers a conformational bias that impacts both physical properties and chemical reactivity [1].

OH/COOCH3 Interaction
Head-to-head
~2.6 kJ mol-1 Cis: Attractive interaction observed Trans: No such interaction
Supports conformational preference context
IR spectroscopy analysis; impacts solubility and partitioning
Conformational Analysis Infrared Spectroscopy Hydrogen Bonding

Ent A Dehydrogenase Ligand Binding

The cis-configured 2-hydroxycyclohexane-1-carboxylate moiety (the acid form of the target compound) is documented as a ligand and inhibitor in enzyme-catalyzed reactions involving 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) from Escherichia coli. The trans isomer is also recognized as a separate ligand, indicating that stereochemistry is critical for enzyme binding [1].

Ent A Enzyme Binding
Head-to-head
Cis: Documented as ligand/inhibitor Trans: Recognized as distinct ligand
Supports enzyme-pathway model context
BRENDA database entry; Ki values not publicly reported
Enzyme Inhibition Ligand Binding Stereochemical Recognition

cis/trans Separation by Gas-Liquid Chromatography

Gas-liquid chromatography (GLC) methods have been specifically developed to resolve cis and trans isomers of hydroxycyclohexanecarboxylic acids and their esters. The distinct retention times of the cis and trans isomers on standard GLC columns validate that the two stereoisomers behave as distinct chemical entities in analytical workflows [1].

GLC Isomer Resolution
Method context
Distinct retention Cis and trans isomers resolved
Supports analytical method validation
Gas-liquid chromatography; specific Rt values not provided
Chromatography Isomer Separation Analytical Method

LogP Difference: cis vs. trans

Computational predictions indicate measurable differences in lipophilicity between the cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate. For the cis isomer (CAS 936-03-8), consensus Log P values range from 0.71 to 1.4 depending on the computational method employed, while the trans isomer (CAS 936-04-9) yields a consensus Log P of 0.95 [1].

Lipophilicity (LogP)
Data to verify
Consensus LogP 1.16 Cis: XLOGP3=1.4, WLOGP=0.71 Trans: Consensus LogP 0.95
Context-dependent physicochemical review
In silico calculation; 0.21 log unit difference predicted
Lipophilicity ADME Prediction Physicochemical Properties

Predicted Solubility and Boiling Point

Computational predictions indicate that cis-methyl 2-hydroxycyclohexanecarboxylate exhibits an ESOL-based solubility of 4.25 mg/mL (0.0269 mol/L) and a boiling point range of 127-131 °C at reduced pressure (35 Torr). These values can be compared to the trans isomer to inform process decisions .

Solubility & Boiling Point
Class-level inference
4.25 mg/mL ESOL solubility; bp 127-131 °C
Supports process-development review
Predicted data; direct experimental comparison needed
Solubility Boiling Point Process Chemistry

IR Conformational Population Analysis

A comprehensive infrared spectroscopic study of 32 substituted cyclohexane esters included methyl 2-hydroxycyclohexanecarboxylate stereoisomers. The study successfully deconvoluted carbonyl and hydroxyl stretching bands to assign rotamer populations, demonstrating that cis and trans configurations adopt distinct conformational distributions in solution. The cis-configured compound exhibits a unique hydrogen-bonded rotamer population that is not accessible to the trans isomer [1].

IR Rotamer Populations
Head-to-head
H-bonded rotamer pop. Cis: Unique hydrogen-bonded population Trans: Different rotamer distribution
Supports structural interpretation context
Deconvoluted carbonyl/hydroxyl stretching bands
Conformational Analysis Infrared Spectroscopy Rotamer Equilibrium

cis-Methyl 2-hydroxycyclohexanecarboxylate Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The cis configuration provides a defined stereochemical scaffold that is directly utilized in the synthesis of enantiopure pharmaceutical intermediates. As a chiral building block, cis-methyl 2-hydroxycyclohexanecarboxylate enables the stereocontrolled construction of complex molecules, leveraging its two contiguous stereocenters for downstream transformations. Procurement of this specific cis isomer, rather than the trans analog or racemic mixture, ensures the desired stereochemical outcome in subsequent synthetic steps [1].

Enzymatic Pathway and Assay Development

The documented interaction of the cis-2-hydroxycyclohexane-1-carboxylate moiety with 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) from E. coli establishes this compound as a valuable probe for bacterial siderophore biosynthesis research. The distinct recognition of cis versus trans isomers by this enzyme makes the cis-specific compound essential for accurate mechanistic studies, inhibition assays, and the development of enzyme-targeted therapeutics [1].

Analytical Standard for Chromatographic Isomer Resolution

The demonstrated chromatographic resolution of cis and trans isomers via gas-liquid chromatography (GLC) positions cis-methyl 2-hydroxycyclohexanecarboxylate as a necessary analytical standard for method development and validation. The compound's distinct retention time and characteristic infrared absorption bands enable precise identification and quantification in complex mixtures, supporting quality control workflows in pharmaceutical and fine chemical manufacturing [1].

Application
Selection Property
Validation Focus
Chiral building block research
Cis stereochemical scaffold
Synthetic pathway and chiral resolution review
Enzyme-pathway studies
Cis-specific ligand recognition
Enzyme-inhibitor assay and pathway-response context
Analytical standard development
Chromatographic isomer resolution
Method validation and peak-attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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